5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)21-11-12-22-20(25-21)10-5-13-26(22)24(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,11-12,19H,5,10,13-14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIVFVXFGQKCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Applications in Organic Synthesis
Fmoc-Naphthyridine is primarily utilized as a protecting group in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group is widely recognized for its stability under basic conditions and ease of removal under mild acidic conditions. This characteristic makes it an essential component in the following areas:
Peptide Synthesis
The Fmoc group allows for the stepwise assembly of peptides on solid supports. Its stability and compatibility with various coupling reagents make it a preferred choice in solid-phase peptide synthesis (SPPS). The following table summarizes the advantages of using Fmoc-Naphthyridine in peptide synthesis:
| Property | Description |
|---|---|
| Stability | Stable under basic conditions |
| Removal Conditions | Easily removed with mild acids (e.g., 20% piperidine) |
| Compatibility | Compatible with various coupling agents |
| Application | Used extensively in SPPS for synthesizing peptides |
Drug Development
In medicinal chemistry, Fmoc-Naphthyridine derivatives are explored for their potential pharmacological activities. The naphthyridine moiety is known to exhibit various biological activities, including antimicrobial and anticancer properties. Case studies have shown that modifications to the naphthyridine structure can enhance bioactivity and selectivity against specific targets.
Antimicrobial Activity
A study demonstrated that certain Fmoc-Naphthyridine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the 7 and 8 positions of the naphthyridine ring enhanced efficacy.
Anticancer Potential
Research has indicated that Fmoc-Naphthyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific derivatives were tested against various cancer cell lines, showing promising results in reducing tumor growth.
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Core Structure and Functional Groups
Key Observations :
- The target compound’s 1,5-naphthyridine core distinguishes it from the 1,6-naphthyridine in and the fused furo-naphtho system in . These structural differences impact electronic properties and binding interactions.
- The Fmoc group is shared with 2-[4-(Fmoc)piperazin-1-yl]acetic acid , but the latter’s piperazine-acetic acid moiety suggests utility as a spacer in solid-phase synthesis, unlike the target compound’s direct naphthyridine functionalization.
Physical and Chemical Properties
Notes:
- Fmoc stability aligns across compounds, requiring cautious handling in basic environments .
Biological Activity
5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews to provide a comprehensive overview.
- Molecular Formula : C24H25NO4
- Molar Mass : 391.46 g/mol
- Density : 1.279 g/cm³
- pKa : 3.98
- Storage Conditions : 2-8°C
These properties indicate the compound's stability and potential for various applications in medicinal chemistry.
Biological Activities
The biological activities of naphthyridine derivatives, including the focus compound, are extensive. The following sections detail some key activities supported by relevant research findings.
Antimicrobial Activity
Naphthyridine derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis.
Anticancer Properties
Research indicates that naphthyridine derivatives possess anticancer properties. For instance, a series of 1,5-naphthyridines were tested for their cytotoxicity against cancer cell lines, showing promising results that suggest potential mechanisms involving apoptosis induction and cell cycle arrest . Specifically, modifications at the 5-position of the naphthyridine core were found to enhance activity against specific cancer types.
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives has also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a specific study focusing on the anticancer effects of naphthyridine derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity on human cancer cell lines. The results indicated that certain modifications at the 5-position significantly increased the compounds' ability to induce apoptosis in breast and lung cancer cells . This highlights the importance of structural optimization in enhancing biological activity.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, as seen in structurally similar compounds. Key steps include:
- Coupling reactions : Use of N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) at controlled temperatures (-10°C to 20°C) to activate carboxyl groups .
- Protection/deprotection cycles : Sequential removal of Fmoc groups using piperidine in DMF, followed by neutralization to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency, while avoiding water to prevent hydrolysis of the Fmoc group .
- Yield optimization : Reaction times >12 hours and inert atmospheres (argon/nitrogen) minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- HPLC-MS : Validates purity (>98%) and monitors deprotection efficiency, with reverse-phase C18 columns and acetonitrile/water gradients .
- MALDI-TOF Mass Spectrometry : Confirms molecular weight (e.g., ~373–500 g/mol range for Fmoc derivatives) and detects side products like truncated peptides .
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl3 identify aromatic protons (δ 7.2–7.8 ppm for fluorenyl groups) and carboxyclic resonances .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats to prevent exposure .
- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at -20°C, away from moisture and light, to prevent decomposition .
Q. How can solubility challenges be addressed during purification?
- Solvent systems : Use DCM:MeOH (9:1) for initial dissolution, followed by precipitation in cold diethyl ether .
- Chromatography : Silica gel columns with gradients of ethyl acetate/hexane (3:7 to 1:1) resolve polar impurities .
- Lyophilization : For hygroscopic intermediates, freeze-drying in tert-butyl alcohol improves stability .
Q. What are the stability considerations under varying pH and temperature?
- Acidic conditions : Avoid pH <4 to prevent Fmoc group cleavage; neutral to slightly basic conditions (pH 7–9) are optimal .
- Thermal stability : Decomposition occurs above 40°C; store at -20°C and conduct reactions at ≤25°C .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthetic pathways?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for coupling reactions .
- Machine learning : Train models on existing Fmoc reaction datasets to predict optimal solvents, catalysts, and temperatures .
- Feedback loops : Integrate experimental data (e.g., HPLC yields) into computational workflows to refine reaction parameters iteratively .
Q. What strategies resolve discrepancies in reported solubility or stability data?
- Cross-validation : Compare Karl Fischer titration (for hygroscopicity) with dynamic vapor sorption (DVS) assays to quantify moisture uptake .
- High-throughput screening : Test solubility in 96-well plates using solvents like DMSO, THF, and acetonitrile at varying concentrations .
- Controlled aging studies : Accelerate stability testing at 40°C/75% RH to identify degradation products via LC-MS .
Q. How does the Fmoc group influence the compound’s reactivity in solid-phase synthesis?
- Steric effects : The bulky fluorenyl group slows coupling kinetics in sterically hindered environments (e.g., β-branched amino acids), requiring extended reaction times .
- Orthogonality : Fmoc is stable under acidic conditions but cleaved by bases (e.g., piperidine), enabling sequential deprotection in multi-step syntheses .
- Byproduct management : Dibenzofulvene-piperidine adducts must be removed via DMF washing to prevent side reactions .
Q. What methodologies assess the compound’s potential as a building block for peptide mimetics?
- Conformational analysis : Circular dichroism (CD) and 2D-NMR (NOESY) evaluate backbone flexibility and helical propensity .
- Enzymatic stability assays : Incubate with proteases (e.g., trypsin) to measure resistance to hydrolysis compared to non-Fmoc analogs .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC) and flow cytometry quantify permeability in Caco-2 cell monolayers .
Q. How can reaction engineering improve scalability while maintaining purity?
- Continuous flow systems : Microreactors with immobilized catalysts reduce residence times and improve heat/mass transfer for coupling steps .
- Membrane technologies : Nanofiltration removes low-MW impurities (<500 Da) without column chromatography .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling automated adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
